molecular formula C15H26N2O5 B8195847 4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8195847
M. Wt: 314.38 g/mol
InChI Key: RBAMIDHIKVKTOH-UHFFFAOYSA-N
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Description

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Alkyl halides, acyl chlorides, SOCl2

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester involves the protection of amino groups through the formation of a stable Boc derivative. This protection prevents unwanted side reactions during chemical synthesis and can be easily removed under mild acidic conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which includes a piperidine ring. This structure provides distinct reactivity and stability compared to other Boc-protected amino acids, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-8-17(11(18)9-10)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMIDHIKVKTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C(=O)C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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